2-Chloro-5-methoxybenzaldehyde
Overview
Description
“2-Chloro-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H7ClO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methoxybenzaldehyde” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-methoxybenzaldehyde” include a molecular weight of 170.59 g/mol . Other properties such as boiling point, density, and solubility can be determined experimentally.
Scientific Research Applications
Solubility and Activity Coefficient Measurement : The solubility of related chloro-methoxybenzaldehydes in water has been measured, providing valuable data for chemical engineering and pharmaceutical applications (Larachi et al., 2000).
Synthesis and Antioxidant Activity : Halogenated vanillin derivatives, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, have been synthesized and evaluated for their antioxidant activity, suggesting potential applications in the health and wellness industries (Rijal et al., 2022).
Precursors to DNA Intercalators : Studies have shown that derivatives of methoxybenzaldehydes can be converted into compounds that may serve as precursors to DNA intercalators, highlighting their potential in medical and biological research (Tsoungas & Searcey, 2001).
Mechanism of Acetalization : Research has been conducted on the acetalization mechanisms of 2-methoxybenzaldehyde, providing insights into organic synthesis and catalysis (Yusuf et al., 2019).
Dioxomolybdenum(VI) Complexes : Methoxybenzaldehydes have been used to synthesize dioxomolybdenum(VI) complexes, which show potential for DNA binding, cleavage, and anticancer activities (Hussein et al., 2015).
Role in Food and Cosmetic Industries : Methoxybenzaldehydes play a significant role in food and cosmetic industries due to their fragrant properties and are also explored for medicinal properties (Kundu & Mitra, 2016).
Antimicrobial and Antiaflatoxigenic Activities : Schiff bases of 2-hydroxy-4-methoxybenzaldehyde have shown potential as antimicrobial agents and in controlling aflatoxin production (Harohally et al., 2017).
Synthesis of Chlorinated Vanillins : Chlorinated vanillins, including chloro-methoxybenzaldehydes, have been synthesized and studied for various applications, including in environmental sciences (Hyötyläinen & Knuutinen, 1993).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQKZTTXKWGJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513186 | |
Record name | 2-Chloro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxybenzaldehyde | |
CAS RN |
13719-61-4 | |
Record name | 2-Chloro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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